Abemaciclib metabolite M18 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abemaciclib metabolite M18 hydrochloride is a significant metabolite of Abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . This metabolite, along with others like N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20), plays a crucial role in the pharmacokinetics and pharmacodynamics of Abemaciclib .
Preparation Methods
The preparation of Abemaciclib metabolite M18 hydrochloride involves hepatic metabolism mediated by cytochrome P450 3A4 . The synthetic route typically includes the hydroxylation of Abemaciclib, resulting in the formation of hydroxy-N-desethylabemaciclib (M18) . Industrial production methods for this compound are not extensively documented, but the process generally involves controlled enzymatic reactions to ensure the formation of the desired metabolite.
Chemical Reactions Analysis
Abemaciclib metabolite M18 hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen, typically occurring in the liver.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes and specific cofactors that facilitate the metabolic processes. The major products formed from these reactions are various hydroxylated and desethylated metabolites, including M18 .
Scientific Research Applications
Abemaciclib metabolite M18 hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Abemaciclib metabolite M18 hydrochloride involves the inhibition of cyclin-dependent kinases 4 and 6 . These kinases are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest at the G1 phase . This action is mediated through the prevention of retinoblastoma protein phosphorylation, which is essential for cell cycle progression . The molecular targets and pathways involved include the cyclin D-CDK4/6-Rb pathway, which is critical for cell proliferation .
Comparison with Similar Compounds
Abemaciclib metabolite M18 hydrochloride can be compared with other similar compounds such as:
N-desethylabemaciclib (M2): Another major metabolite of Abemaciclib with similar inhibitory effects on cyclin-dependent kinases 4 and 6.
Hydroxyabemaciclib (M20): This metabolite also exhibits similar potency and plays a role in the overall pharmacological profile of Abemaciclib.
Palbociclib and Ribociclib: These are other cyclin-dependent kinase inhibitors used in similar therapeutic contexts but have different metabolic profiles and clinical significance.
This compound is unique due to its specific metabolic pathway and the role it plays in the pharmacokinetics of Abemaciclib .
Properties
IUPAC Name |
[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYSOPSZMTSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.